molecular formula C8H20ClNO2Si B12332824 Aziridine;3-chloropropyl-dimethoxy-methylsilane

Aziridine;3-chloropropyl-dimethoxy-methylsilane

Cat. No.: B12332824
M. Wt: 225.79 g/mol
InChI Key: QFWCFPIVUHDJEJ-UHFFFAOYSA-N
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Description

Aziridine;3-chloropropyl-dimethoxy-methylsilane is a compound that features both aziridine and silane functionalities Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain Silanes, on the other hand, are silicon-containing compounds widely used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine;3-chloropropyl-dimethoxy-methylsilane typically involves the reaction of aziridine with 3-chloropropyl-dimethoxy-methylsilane under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine acts as a nucleophile and attacks the electrophilic silicon center of 3-chloropropyl-dimethoxy-methylsilane. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of aziridine and enhance its nucleophilicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled. Additionally, purification steps such as distillation or chromatography are employed to remove any impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Aziridine;3-chloropropyl-dimethoxy-methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine;3-chloropropyl-dimethoxy-methylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of Aziridine;3-chloropropyl-dimethoxy-methylsilane involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as crosslinking in polymers and interaction with biological molecules. The silane functionality allows the compound to form strong bonds with surfaces, enhancing its utility in coatings and adhesives .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simple three-membered nitrogen-containing ring.

    3-Chloropropyl-dimethoxy-methylsilane: A silane compound with a chloropropyl group.

    Aziridine derivatives: Compounds with various substituents on the aziridine ring.

Uniqueness

Aziridine;3-chloropropyl-dimethoxy-methylsilane is unique due to the combination of aziridine and silane functionalities in a single molecule. This dual functionality provides enhanced reactivity and versatility compared to its individual components. The presence of the silane group allows for strong bonding with surfaces, while the aziridine ring offers high reactivity for chemical transformations .

Properties

Molecular Formula

C8H20ClNO2Si

Molecular Weight

225.79 g/mol

IUPAC Name

aziridine;3-chloropropyl-dimethoxy-methylsilane

InChI

InChI=1S/C6H15ClO2Si.C2H5N/c1-8-10(3,9-2)6-4-5-7;1-2-3-1/h4-6H2,1-3H3;3H,1-2H2

InChI Key

QFWCFPIVUHDJEJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCCl)OC.C1CN1

Related CAS

125441-88-5

Origin of Product

United States

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